methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16ClN5O4 and its molecular weight is 437.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological properties. The presence of the chlorophenyl group and the acetamido substituent enhances its potential interactions with biological targets.
Antitumor Activity
In Vitro Studies
Numerous studies have investigated the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that compounds with this scaffold exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung cancer (A549). The compound this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 23 |
Doxorubicin | MCF7 | ~0.5 |
Compound 13a | MCF7 | 23 |
The IC50 values indicate that this compound has moderate activity against tumor cells, suggesting it could serve as a lead compound for further development in cancer therapy .
The anticancer effects of pyrazolo[3,4-d]pyrimidines are primarily attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. These include:
- Tyrosine Kinases : Inhibition leads to reduced signaling pathways that promote cell division.
- Cyclin-dependent Kinases (CDKs) : Targeting CDKs can halt the cell cycle progression.
- mTOR Pathway : Interference with this pathway affects cellular growth and metabolism.
Research indicates that this compound may exert its effects through these mechanisms, although specific pathways need further elucidation .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This dual functionality as both an anticancer and antimicrobial agent positions it as a promising candidate for further research.
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibited |
Escherichia coli | Inhibited |
This antimicrobial action is crucial in cancer treatment contexts where infections are a significant risk due to immunocompromised states induced by chemotherapy .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving human breast adenocarcinoma cell lines, this compound was tested alongside other derivatives. The results indicated that this compound exhibited superior growth inhibition compared to many analogs.
Case Study 2: Antimicrobial Assessment
Another study focused on assessing the antibacterial properties of several pyrazolo[3,4-d]pyrimidines. This compound showed promising results against common pathogens in vitro, suggesting potential for clinical applications in infection control during cancer therapies .
属性
IUPAC Name |
methyl 4-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-31-21(30)13-2-6-15(7-3-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESUAMLBAUIELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。